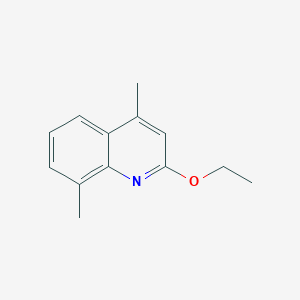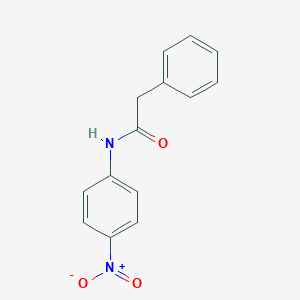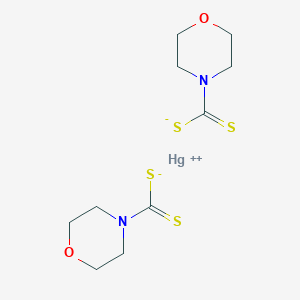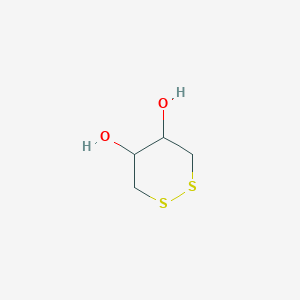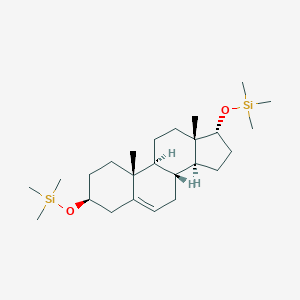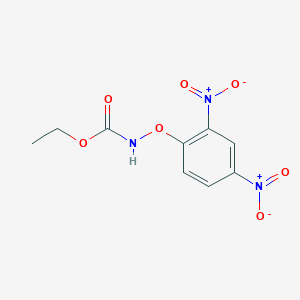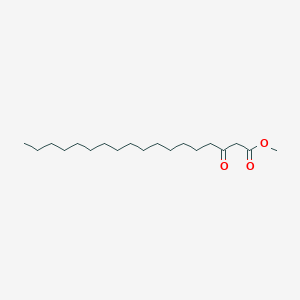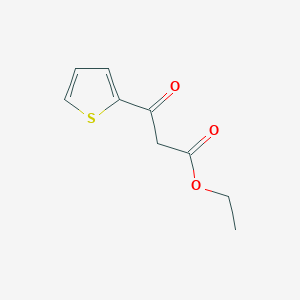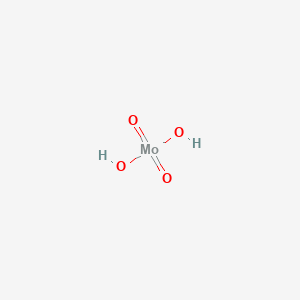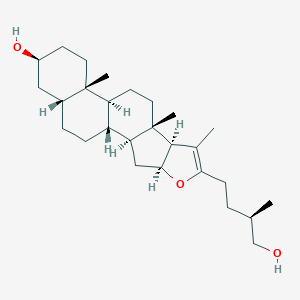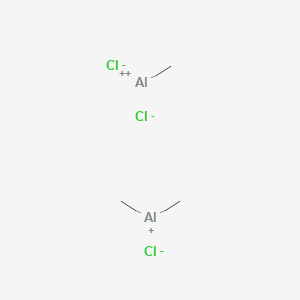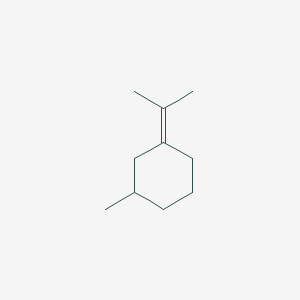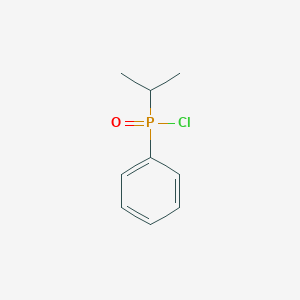
Phenyl(propan-2-yl)phosphinic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(propan-2-yl)phosphinic chloride, also known as PPCl, is a chemical compound that has been widely used in scientific research. It is a phosphinic acid derivative that has been synthesized through various methods. PPCl has been shown to have a wide range of applications in scientific research due to its unique properties.
Mecanismo De Acción
Phenyl(propan-2-yl)phosphinic chloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects. Phenyl(propan-2-yl)phosphinic chloride has also been shown to inhibit the activity of other enzymes, such as butyrylcholinesterase and carboxylesterase.
Efectos Bioquímicos Y Fisiológicos
Phenyl(propan-2-yl)phosphinic chloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. Phenyl(propan-2-yl)phosphinic chloride has also been shown to have antiviral properties, inhibiting the replication of various viruses. In addition, Phenyl(propan-2-yl)phosphinic chloride has been shown to have antitumor properties, inhibiting the growth of various cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl(propan-2-yl)phosphinic chloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been shown to have a wide range of applications in scientific research. However, Phenyl(propan-2-yl)phosphinic chloride also has some limitations. It is a toxic compound that requires careful handling and disposal. In addition, its mechanism of action can be complex, requiring further research to fully understand its effects.
Direcciones Futuras
There are several future directions for research on Phenyl(propan-2-yl)phosphinic chloride. One area of research is the development of novel drugs based on Phenyl(propan-2-yl)phosphinic chloride. Another area of research is the study of its mechanism of action, which could lead to a better understanding of its effects and potential applications. Additionally, further research on the synthesis of Phenyl(propan-2-yl)phosphinic chloride could lead to more efficient and cost-effective methods of production.
Métodos De Síntesis
Phenyl(propan-2-yl)phosphinic chloride has been synthesized through various methods, including the reaction of phosphorus trichloride with isopropylbenzene in the presence of a catalyst, and the reaction of phosphorus trichloride with isopropylbenzene and a nucleophile. The latter method has been shown to be more efficient and has been widely used in the synthesis of Phenyl(propan-2-yl)phosphinic chloride.
Aplicaciones Científicas De Investigación
Phenyl(propan-2-yl)phosphinic chloride has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of organophosphorus compounds, and as a catalyst for various reactions. Phenyl(propan-2-yl)phosphinic chloride has also been used in the synthesis of novel drugs and as a tool for drug discovery. It has been shown to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
13213-43-9 |
|---|---|
Nombre del producto |
Phenyl(propan-2-yl)phosphinic chloride |
Fórmula molecular |
C9H12ClOP |
Peso molecular |
202.62 g/mol |
Nombre IUPAC |
[chloro(propan-2-yl)phosphoryl]benzene |
InChI |
InChI=1S/C9H12ClOP/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
MJRQEECLCDXNNN-UHFFFAOYSA-N |
SMILES |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
SMILES canónico |
CC(C)P(=O)(C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



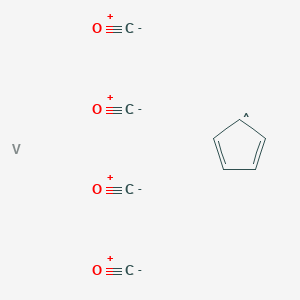
![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)
